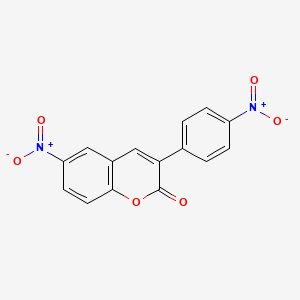
6-Nitro-3-p-nitrophenylchromen-2-one
Cat. No. B8793794
Key on ui cas rn:
22131-84-6
M. Wt: 312.23 g/mol
InChI Key: RWHKCABDFSWZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700375B2
Procedure details


2-Hydroxy-5-nitrobenzaldehyde (250 mg, 1.50 mmol) and p-nitrophenylacetic acid (271 mg, 1.50 mmol) were placed in a dry 25-mL round bottom flask. Acetic anhydride (2.8 mL, 30 mmol) was then added with stirring. To this suspension sodium hydride (60 mg, 1.50 mmol) was then added in small aliquots (60% oil suspension) and the reaction mixture was heated to 100° C. for 3 h. Then, 100 μL of water and 3 mL of acetic acid were added. The mixture was cooled to 4° C. for one hour and then filtered. The solid was rinsed with cold glacial acetic acid and placed in a 100-mL flask, to which was added 30 mL of toluene, which was then removed by rotary evaporation. This addition and removal of toluene was repeated two more times to remove the last traces of acetic acid. The resulting solid was then dried under vacuum to give a beige powder (11) in 70% yield (325 mg, 1.05 mmol). mp: 250° C. (dec). FTIR (KBr) (cm−1): 1620, 1480, 1750, 1540, 1350. 1H-NMR (DMSO-d6): δ (ppm) 8.80 (d, J=2.6 Hz, 1H), 8.62 (s, 1H), 8.47 (dd, J=9.1 Hz, J=2.7 Hz, 1H), 8.37 (dd, J=8.9 Hz, J=2.0 Hz, 1H), 8.02 (dd, J=8.9 Hz, J=2.0 Hz, 2H), 7.71 (d, J=9.1 Hz, 1H). 13C-NMR (DMSO-d6): δ (ppm) 159.43, 157.87, 148.46, 144.68, 142.30, 141.50, 130.85, 127.92, 125.77, 124.51, 120.53, 118.64. HRMS: expected, 312.038236; found, 312.039100. Elemental analysis for C15H8N2O6: expected: C, 57.70; H, 2.58; N, 8.97; found: C, 57.37; H, 2.62; N, 8.78.




[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](O)=[O:24])=[CH:18][CH:17]=1)([O-:15])=[O:14].C(OC(=O)C)(=O)C.[H-].[Na+]>C(O)(=O)C.O>[N+:10]([C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[O:1][C:23](=[O:24])[C:22]([C:19]1[CH:18]=[CH:17][C:16]([N+:13]([O-:15])=[O:14])=[CH:21][CH:20]=1)=[CH:4]2)([O-:12])=[O:11] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
271 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 4° C. for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with cold glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a 100-mL flask, to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 30 mL of toluene, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then removed by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This addition and removal of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the last traces of acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was then dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(C(OC2=CC1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

